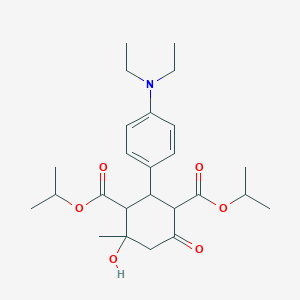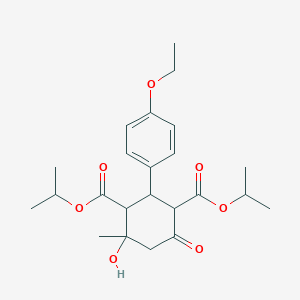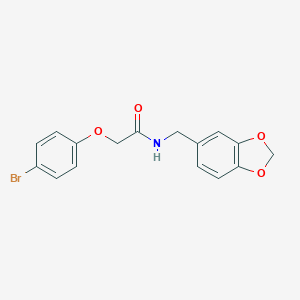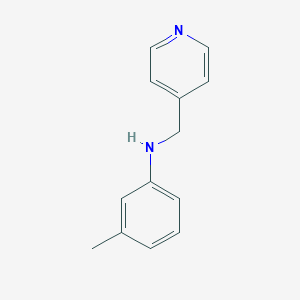
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole, also known as MET, is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to have low toxicity and high stability. However, one of the limitations of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is its poor solubility in water, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. One potential direction is the development of novel metal complexes using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a ligand, which could have potential applications in catalysis and medicinal chemistry. Another direction is the synthesis of novel triazole-based compounds using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a building block, which could have potential applications in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction between 2-phenylethylamine and 2-methylbenzaldehyde in the presence of a catalyst. This reaction leads to the formation of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. The purity of the synthesized compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the development of metal complexes, which have shown promising results in catalysis and medicinal chemistry. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been used as a building block for the synthesis of novel triazole-based compounds with potential applications in drug discovery.
Propiedades
Nombre del producto |
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole |
|---|---|
Fórmula molecular |
C17H17N3 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-5-(2-phenylethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3/c1-13-7-5-6-10-15(13)17-18-16(19-20-17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
Clave InChI |
LPQNKXVCRMZNEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)







